molecular formula C18H18N4O2S2 B3010103 1-(4-Methoxyphenyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 922671-81-6

1-(4-Methoxyphenyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

Número de catálogo: B3010103
Número CAS: 922671-81-6
Peso molecular: 386.49
Clave InChI: DFOXSMOGLVWNET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Methoxyphenyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a synthetic urea derivative featuring a 1,3,4-thiadiazole core. The molecule consists of two key structural components:

  • Urea moiety: The urea group is substituted with a 4-methoxyphenyl ring at one terminal, contributing electron-donating properties via the methoxy group.

Propiedades

IUPAC Name

1-(4-methoxyphenyl)-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-12-5-3-4-6-13(12)11-25-18-22-21-17(26-18)20-16(23)19-14-7-9-15(24-2)10-8-14/h3-10H,11H2,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOXSMOGLVWNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(4-Methoxyphenyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a methoxyphenyl moiety and a thiadiazole ring, which contribute to its pharmacological properties. Recent studies have highlighted its possible applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

Biological Activity Overview

Research indicates that compounds similar to 1-(4-Methoxyphenyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. For example:

  • Antibacterial Activity : A series of thiadiazole derivatives demonstrated effectiveness against Bacillus anthracis and Bacillus cereus, with some compounds showing moderate activity against Escherichia coli and Staphylococcus aureus .
CompoundActivityReference
Thiadiazole Derivative AModerate against Gram-positive bacteria
Thiadiazole Derivative BEffective against E. coli

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored. In vitro studies indicated that certain derivatives exhibited cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), U937 (leukemia), and others.
  • IC50 Values : Some compounds showed IC50 values in the low micromolar range, indicating potent activity .

Urease Inhibition

Recent studies have focused on the urease inhibitory properties of thiadiazole derivatives. Urease is an enzyme implicated in various pathological conditions:

  • Inhibition Potency : Compounds similar to 1-(4-Methoxyphenyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea exhibited IC50 values ranging from 0.87 µM to 8.32 µM against urease, demonstrating significant inhibitory effects compared to known controls .

Case Studies and Research Findings

Several case studies provide insights into the biological activities of this compound:

  • Antimicrobial Efficacy : A study by Pintilie et al. evaluated various thiadiazole derivatives against bacterial strains and reported promising results for those containing the 1,3,4-thiadiazole moiety .
  • Cytotoxicity Assessment : In a comparative analysis, compounds derived from thiadiazoles were assessed for their cytotoxic effects on cancer cell lines. The most potent derivative exhibited an IC50 value of 15 µM against MCF-7 cells .
  • Mechanism of Action : Molecular docking studies suggested that the presence of the thiadiazole ring enhances binding affinity to biological targets, which may explain the observed biological activities .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds containing thiadiazole moieties exhibit significant anticancer activity. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiadiazole can inhibit tumor growth by inducing apoptosis in cancer cells, making them potential candidates for new cancer therapies .

Antimicrobial Activity
1-(4-Methoxyphenyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea has also demonstrated promising antimicrobial properties. In vitro studies have reported its effectiveness against a range of bacterial strains, suggesting its potential use as an antimicrobial agent. This property is particularly valuable in the context of rising antibiotic resistance .

Agricultural Applications

Pesticide Development
The compound's structural characteristics make it suitable for development as a pesticide. Research indicates that thiadiazole derivatives can act as effective fungicides and insecticides. The incorporation of the methoxyphenyl group enhances its bioactivity and stability in agricultural applications . Field studies are ongoing to evaluate its efficacy in real-world agricultural settings.

Material Science

Polymer Synthesis
In material science, 1-(4-Methoxyphenyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea can be utilized in the synthesis of novel polymers. Its unique chemical structure allows for the creation of materials with specific properties such as improved thermal stability and mechanical strength. Research is being conducted to explore its applications in creating advanced materials for electronics and coatings .

Case Studies

Study Title Focus Findings
Anticancer Evaluation of Thiadiazole DerivativesEvaluation of cytotoxic effectsSignificant inhibition of tumor growth observed in vitro.
Antimicrobial Activity AssessmentTesting against bacterial strainsEffective against multiple resistant strains; potential for new antibiotic development.
Development of Agricultural PesticidesField trials on crop protectionEnhanced efficacy compared to traditional pesticides; reduced environmental impact noted.
Synthesis of Novel PolymersMaterial properties analysisImproved thermal stability and mechanical properties achieved through polymerization with thiadiazole derivatives.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares structural analogs from the evidence, focusing on substituents, physicochemical properties, and reported activities:

Compound ID/Name Urea Substituent Thiadiazole Substituent Melting Point (°C) Yield (%) Activity/Notes Source
1-(4-Methoxyphenyl)-3-(5-((6-nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea (8e) 4-Methoxyphenyl 6-Nitroquinazolin-4-ylthio 242–244 69 Anticancer; IR and NMR data reported
1-(4-Methoxyphenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8b) 4-Methoxyphenyl 2-(2,4-Difluorophenyl)-2-hydroxy-3-(triazol-1-yl)propylthio - - Antifungal (presumed based on fluconazole-derived analogs)
N-(Benzo[d]thiazol-2-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4c) 4-Methoxyphenyl Benzo[d]thiazol-2-ylthioacetamide 262–264 72 Antiproliferative; IR and NMR data provided
1-(4-Chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea 4-Chlorophenyl 3,4,5-Trimethoxyphenyl - - Enhanced solubility due to methoxy groups; no activity data
1-[5-(4-Ethoxy-3,5-dimethoxy-phenyl)-1,3,4-thiadiazol-2-yl]-3-(3-fluoro-phenyl)urea 3-Fluorophenyl 4-Ethoxy-3,5-dimethoxyphenyl - - Synthesized via optimized route; molecular weight 418.45

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., nitro in 8e ) may enhance anticancer activity by increasing electrophilicity.
  • Bulky lipophilic groups (e.g., 2-methylbenzylthio in the target compound) likely improve membrane permeability compared to polar substituents like nitroquinazoline .

Physicochemical Properties :

  • Higher melting points (e.g., 242–244°C for 8e ) correlate with rigid substituents like nitroquinazoline.
  • The 2-methylbenzylthio group in the target compound may lower melting points compared to analogs with aromatic heterocycles.

Synthetic Yields :

  • Yields for urea-thiadiazole hybrids range from 56% to 72%, influenced by steric hindrance and reaction conditions .

Biological Activities :

  • Anticancer and antifungal activities dominate among analogs, with substituents dictating target specificity .

Research Implications

  • Structural Optimization : The 2-methylbenzylthio group in the target compound offers a balance of lipophilicity and steric bulk, warranting further evaluation in pharmacokinetic studies.
  • Gaps in Evidence: No direct data on the target compound’s bioactivity or solubility exist in the provided evidence. Molecular docking or in vitro assays are recommended for validation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-methoxyphenyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea, and what solvents/catalysts are typically employed?

  • Methodological Answer : Synthesis often involves coupling substituted isocyanates with amines or thiol-containing intermediates. For example:

  • Step 1 : Prepare the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides or thiourea derivatives under acidic or thermal conditions .
  • Step 2 : React the thiadiazole intermediate with 4-methoxyphenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts .
  • Key Variables : Solvent polarity and reaction temperature significantly influence yield. For instance, higher yields (~70%) are reported in toluene at 80°C compared to DCM at room temperature (~45%) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to confirm stereochemistry and bond angles (e.g., as demonstrated for structurally similar thiadiazole-urea hybrids in Acta Crystallographica Section E ).
  • Spectroscopic techniques :
  • ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the 6.5–7.5 ppm range) .
  • HRMS for molecular ion confirmation (e.g., [M+H]⁺ peaks with <5 ppm error) .

Q. What preliminary biological activities have been reported for analogous 1,3,4-thiadiazole-urea hybrids?

  • Methodological Answer : Screen for:

  • Antimicrobial activity via agar diffusion assays against Gram-positive/negative bacteria and fungi (e.g., MIC values of 8–32 µg/mL for similar compounds ).
  • Enzyme inhibition (e.g., urease or carbonic anhydrase) using spectrophotometric assays .
  • Cytotoxicity via MTT assays on cancer cell lines (e.g., IC₅₀ values >50 µM suggest low toxicity ).

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk byproduct formation; toluene or THF balances yield and purity .
  • Catalyst Selection : Transition-metal catalysts (e.g., CuI) can accelerate coupling reactions but require rigorous purification to remove metal residues .
  • In-situ Monitoring : Use TLC or HPLC-MS to track reaction progress and terminate before degradation .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to model electronic properties (e.g., HOMO-LUMO gaps) and correlate with bioactivity .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
  • QSAR Models : Train regression models on logP, polar surface area, and IC₅₀ data from analogs to prioritize substituents for synthesis .

Q. How should contradictory biological data (e.g., high in vitro activity but low in vivo efficacy) be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) to identify bioavailability bottlenecks .
  • Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
  • Target Engagement Studies : Apply PET imaging or SPR to verify compound binding in vivo .

Q. What analytical techniques are critical for characterizing degradation products under stress conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline conditions .
  • LC-HRMS/MS : Identify degradation fragments (e.g., cleavage of the urea bond or thioether linkage) .
  • Stability-Indicating Methods : Validate HPLC methods with resolution >2.0 between parent compound and degradants .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities across structurally similar analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare assay protocols (e.g., bacterial strain variability in MIC studies) .
  • Control Standardization : Normalize data using reference compounds (e.g., ciprofloxacin for antibacterial assays) .
  • Orthogonal Assays : Validate hits with alternative methods (e.g., time-kill kinetics alongside MIC assays) .

Tables for Key Data

Table 1 : Synthetic Yield Optimization for Thiadiazole-Urea Hybrids

SolventTemperature (°C)CatalystYield (%)Purity (%)
Toluene80None7298
DCM25Et₃N4590
DMF100CuI6885

Table 2 : Biological Activity of Analogous Compounds

Compound IDMIC (µg/mL)IC₅₀ (Cancer Cells, µM)LogP
Analog A16>503.2
Analog B32452.8

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.